

Introduction: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Methylsulfinyl)phenyl)boronic acid

Cat. No.: B1272689

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(2-(Methylsulfinyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest among researchers and medicinal chemists. Its unique structural features—a boronic acid moiety ortho to a methylsulfinyl group—make it a valuable reagent in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Boronic acids, as a class, are celebrated for their stability, low toxicity, and ease of handling, serving as indispensable building blocks for creating complex molecular architectures.^{[1][2]} The strategic placement of the methylsulfinyl group in this specific reagent introduces electronic and steric properties that can be leveraged to fine-tune reactivity and influence the physicochemical properties of the resulting products, making it a key intermediate in the synthesis of novel pharmaceutical agents.^{[3][4]}

This guide provides a comprehensive overview of **(2-(Methylsulfinyl)phenyl)boronic acid**, detailing its chemical properties, synthesis, handling, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.^{[5][6]}

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of **(2-(Methylsulfinyl)phenyl)boronic acid** are summarized below.

Chemical Structure

The molecular structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an adjacent (ortho) methylsulfinyl group [-S(O)CH₃]. This ortho-relationship is critical to its unique reactivity.

Caption: 2D structure of **(2-(Methylsulfinyl)phenyl)boronic acid**.

Data Summary

The following table consolidates the key quantitative data for this compound.

Property	Value	Source(s)
CAS Number	850567-97-4	[7] [8] [9]
Molecular Formula	C ₇ H ₉ BO ₃ S	[7] [8] [9]
Molecular Weight	184.02 g/mol	[7] [8] [9]
Appearance	White to off-white solid	[9]
Melting Point	118-122 °C	[9]
Boiling Point	440.5 ± 47.0 °C (Predicted)	[9]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[9]
pKa	8.46 ± 0.58 (Predicted)	[9]
Water Solubility	Slightly soluble	[9] [10]
InChI Key	PHORKVSBWZGTEX-UHFFFAOYSA-N	[7] [8]
SMILES String	OB(O)C1=C(S(C)=O)C=CC=C1	[7]

Synthesis, Stability, and Handling

General Synthesis Strategy

While specific proprietary synthesis routes may vary, phenylboronic acids are commonly prepared via the reaction of an organometallic intermediate with a trialkyl borate. A plausible and widely used laboratory-scale method involves a bromo-lithium exchange reaction.[\[11\]](#)

Caption: General workflow for boronic acid synthesis.

- Lithiation: The starting material, an appropriate aryl halide such as 1-bromo-2-(methylsulfinyl)benzene, is treated with an organolithium reagent like n-butyllithium at low temperatures (-78 °C) to generate a highly reactive aryllithium species.
- Borylation: This intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. The aryllithium attacks the boron atom, forming a boronate ester intermediate.
- Hydrolysis: The reaction mixture is subjected to an acidic aqueous workup, which hydrolyzes the boronate ester to yield the final boronic acid product.

Stability and Storage

(2-(Methylsulfinyl)phenyl)boronic acid is a solid that should be stored in a dry environment. [9] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines) upon heating or under vacuum. While this process is often reversible upon exposure to water, it is best practice to store the compound in a tightly sealed container at room temperature to maintain its integrity.[9]

Safety and Handling

According to safety information, **(2-(Methylsulfinyl)phenyl)boronic acid** is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation. [8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[9]

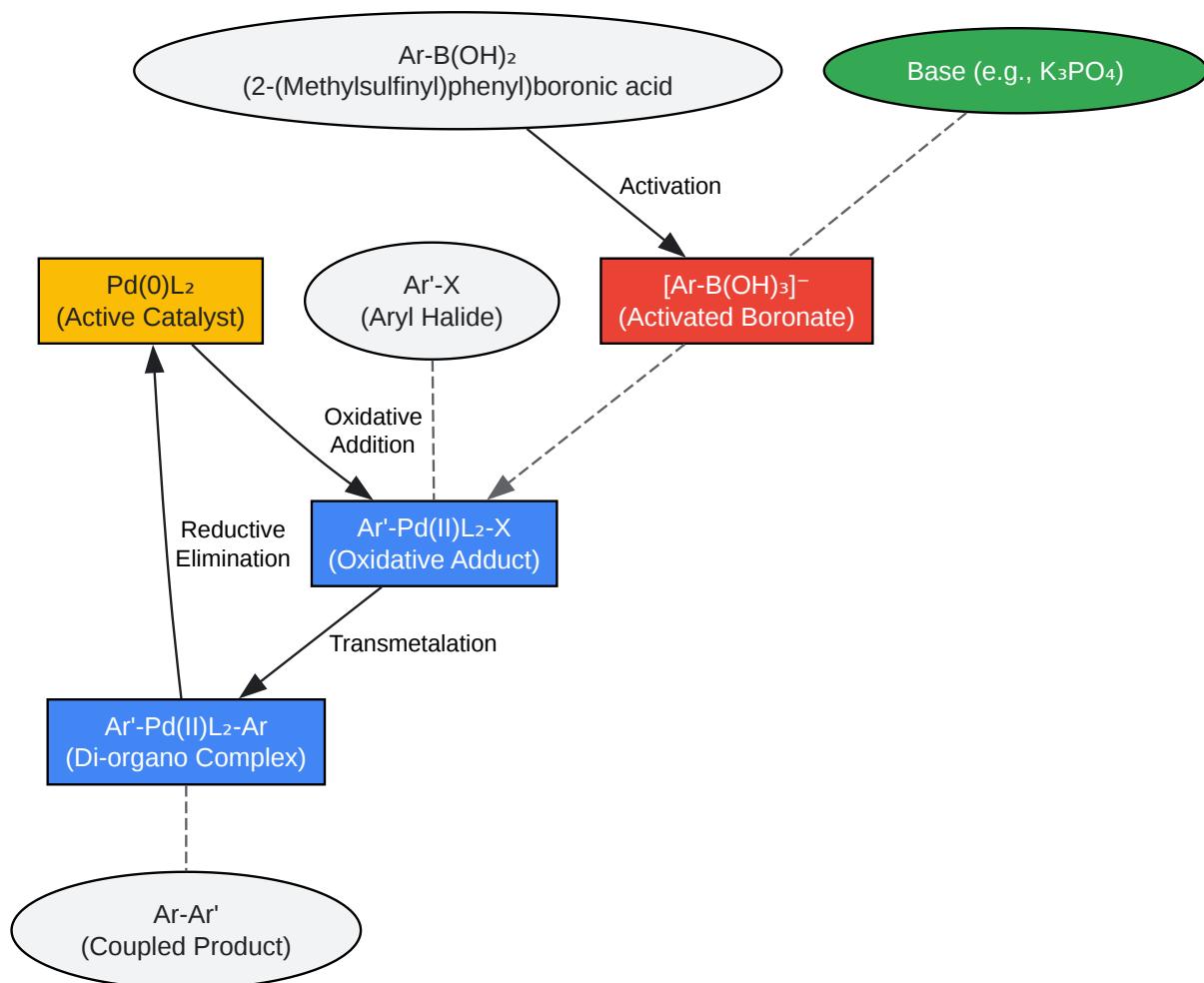
Chemical Reactivity and Applications in Drug Discovery

The primary utility of **(2-(Methylsulfinyl)phenyl)boronic acid** in drug discovery lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[5][6][12]

The Suzuki-Miyaura Catalytic Cycle

The reaction involves a palladium catalyst, a base, and a suitable solvent to couple the organoboron species with an organohalide (or triflate). The generally accepted mechanism proceeds through three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
- Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-(methylsulfinyl)phenyl moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Methylsulfinyl Substituent

The ortho-methylsulfinyl group is not merely a passive spectator. Its electronic properties can influence the nucleophilicity of the phenyl ring. Furthermore, its steric bulk can affect the rate of transmetalation and reductive elimination. In some cases, ortho-substituents can engage in coordinating interactions with the metal center, potentially stabilizing catalytic intermediates and influencing the reaction outcome. This allows chemists to build sterically congested biaryl systems that might be challenging to access with other reagents.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the cross-coupling of **(2-(Methylsulfinyl)phenyl)boronic acid** with an aryl bromide.

Objective: To synthesize 2-(Methylsulfinyl)-4'-methoxybiphenyl from **(2-(Methylsulfinyl)phenyl)boronic acid** and 4-bromoanisole.

Materials:

- **(2-(Methylsulfinyl)phenyl)boronic acid**
- 4-Bromoanisole
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- Triphenylphosphine (PPh_3)
- Potassium Phosphate (K_3PO_4), anhydrous powder
- 1,4-Dioxane, anhydrous
- Standard glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

- Inert Atmosphere Setup: Assemble and dry all glassware. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the $Pd(0)$ catalyst.
- Reagent Preparation: In a reaction vessel, combine **(2-(Methylsulfinyl)phenyl)boronic acid** (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
 - Causality Insight: Potassium phosphate is a common base for Suzuki couplings. It is strong enough to facilitate boronate formation but generally compatible with a wide range

of functional groups. An excess is used to ensure complete activation of the boronic acid.

[13]

- Catalyst Preparation: In a separate vial, mix $\text{Pd}_2(\text{dba})_3$ (0.01 mmol, 1 mol% Pd) and PPh_3 (0.04 mmol, 4 mol% Pd). Add a small amount of the anhydrous dioxane and swirl to form the catalyst pre-mixture.
 - Causality Insight: $\text{Pd}_2(\text{dba})_3$ is a stable Pd(0) source. PPh_3 is a common phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.[6] The ligand-to-palladium ratio is crucial for catalyst activity and stability.
- Reaction Assembly: Add the catalyst pre-mixture to the main reaction vessel containing the substrates and base. Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.
- Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
- Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer, and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

(2-(Methylsulfinyl)phenyl)boronic acid stands out as a highly effective and strategic building block for medicinal and synthetic chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex biaryl scaffolds. The ortho-methylsulfinyl group provides a unique handle for modulating steric and electronic properties, offering researchers a valuable tool for accessing novel chemical space in the pursuit of next-generation therapeutics. As the demand for sophisticated molecular

architectures continues to grow, the importance of specialized reagents like this boronic acid in accelerating drug discovery programs is undeniable.

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